![molecular formula C21H31N B14422348 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- CAS No. 83562-28-1](/img/structure/B14422348.png)
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- is a chemical compound with the molecular formula C21H31N. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spiro structure.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on target molecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene: This compound shares a similar spiro structure but with different substituents.
1-(7-Butyl-8-hydroxy-1-azaspiro[5.5]undec-1-yl)ethanone: Another spiro compound with a hydroxyl group and an ethanone moiety.
7-Butyl-2-pentyl-1-azaspiro[5.5]undec-1-en-8-ol: A spiro compound with additional alkyl groups and a hydroxyl group.
Uniqueness
1-Azaspiro[55]undec-7-ene, 7-butyl-1-(phenylmethyl)- is unique due to its specific substituents and the resulting chemical and physical properties
Eigenschaften
CAS-Nummer |
83562-28-1 |
|---|---|
Molekularformel |
C21H31N |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
1-benzyl-11-butyl-1-azaspiro[5.5]undec-10-ene |
InChI |
InChI=1S/C21H31N/c1-2-3-13-20-14-7-8-15-21(20)16-9-10-17-22(21)18-19-11-5-4-6-12-19/h4-6,11-12,14H,2-3,7-10,13,15-18H2,1H3 |
InChI-Schlüssel |
YJOOOQRUSWZFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CCCCC12CCCCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium iodide](/img/structure/B14422268.png)
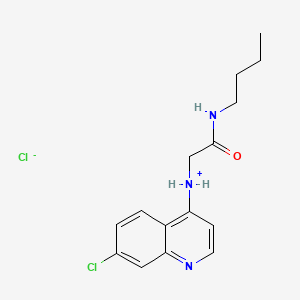
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
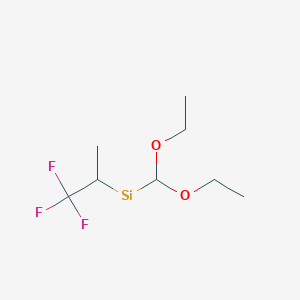
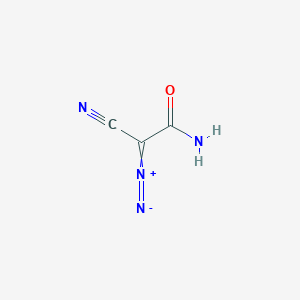
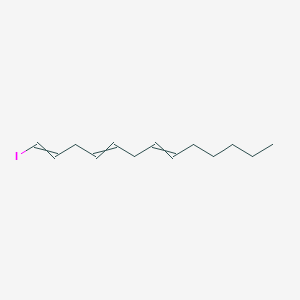
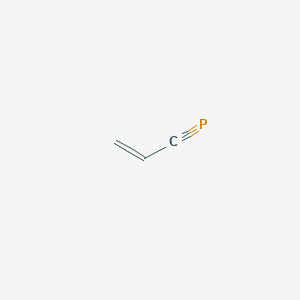

![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

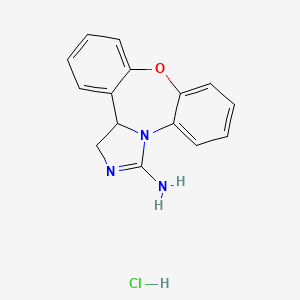
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
